molecular formula C20H20N4O4 B11429737 4-methyl-3-nitro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)benzamide

4-methyl-3-nitro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)benzamide

Cat. No.: B11429737
M. Wt: 380.4 g/mol
InChI Key: DRORZMYTSJBXGF-UHFFFAOYSA-N
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Description

4-methyl-3-nitro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with a nitro group, a methyl group, and an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3-nitro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Hydrogen gas, metal catalysts (e.g., palladium, platinum), tin(II) chloride.

    Substitution: Halogens (e.g., chlorine, bromine), sulfonyl chlorides.

Major Products Formed

    Reduction: Formation of corresponding amines.

    Substitution: Formation of halogenated or sulfonylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential biological activities, such as antimicrobial or anticancer properties. The presence of the oxadiazole moiety is particularly interesting due to its known biological activities .

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. The combination of the benzamide core and the oxadiazole ring may confer unique pharmacological properties, making it a promising lead compound for drug development .

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its potential for functionalization and stability under various conditions .

Mechanism of Action

The mechanism of action of 4-methyl-3-nitro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)benzamide would depend on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The nitro group and oxadiazole moiety could play crucial roles in binding to these targets and modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    4-methyl-3-nitrobenzamide: Lacks the oxadiazole moiety, making it less versatile in terms of functionalization.

    3-phenyl-1,2,4-oxadiazole: Lacks the benzamide core, which may reduce its potential biological activities.

    N-(propan-2-yl)benzamide: Lacks both the nitro group and the oxadiazole moiety, making it less reactive and potentially less biologically active.

Uniqueness

The uniqueness of 4-methyl-3-nitro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)benzamide lies in its combination of functional groups, which confer a wide range of chemical reactivity and potential biological activities. The presence of the nitro group, oxadiazole ring, and benzamide core makes it a versatile compound for various applications in chemistry, biology, medicine, and industry .

Properties

Molecular Formula

C20H20N4O4

Molecular Weight

380.4 g/mol

IUPAC Name

4-methyl-3-nitro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-propan-2-ylbenzamide

InChI

InChI=1S/C20H20N4O4/c1-13(2)23(20(25)16-10-9-14(3)17(11-16)24(26)27)12-18-21-19(22-28-18)15-7-5-4-6-8-15/h4-11,13H,12H2,1-3H3

InChI Key

DRORZMYTSJBXGF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N(CC2=NC(=NO2)C3=CC=CC=C3)C(C)C)[N+](=O)[O-]

Origin of Product

United States

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